2,4-Diacetylphloroglucinol

Description

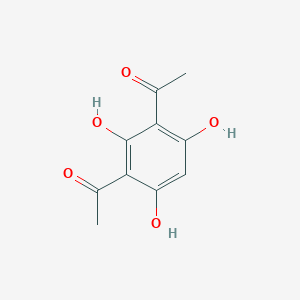

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-acetyl-2,4,6-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-4(11)8-6(13)3-7(14)9(5(2)12)10(8)15/h3,13-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFFQYJYNWXNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1O)O)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175995 | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-86-6 | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diacetylphloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Diacetylbenzene-1,3,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIACETYLPHLOROGLUCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XV4YYO3WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Sources and Ecological Distribution of 2,4 Diacetylphloroglucinol

Microbial Producers of 2,4-Diacetylphloroglucinol

The ability to synthesize 2,4-DAPG is predominantly found in fluorescent Pseudomonas species. These bacteria are ecologically important as they can protect plant roots from phytopathogens and contribute to disease-suppressive soils frontiersin.orgnih.gov. The biosynthesis of 2,4-DAPG is attributed to the phl gene cluster, which includes the key gene phlD encoding a type III polyketide synthase nih.govnih.gov.

Pseudomonas fluorescens and its subgroups (P. protegens, P. brassicacearum, P. kilonensis, P. thivervalensis)

Pseudomonas fluorescens is a well-known producer of 2,4-DAPG and is recognized for its role in the natural suppression of soilborne plant diseases oup.comnih.gov. Strains of P. fluorescens that produce this antibiotic are responsible for the phenomenon known as "take-all decline," which is the natural suppression of the take-all disease of wheat caused by the fungus Gaeumannomyces graminis var. tritici nih.gov. The production of 2,4-DAPG by P. fluorescens is a major factor in its ability to control a variety of plant pathogens nih.gov. For instance, P. fluorescens VSMKU3054, a producer of 2,4-DAPG, has been shown to be effective in managing tomato bacterial wilt caused by Ralstonia solanacearum mdpi.comresearchgate.net.

Recent taxonomic reclassifications have placed many 2,4-DAPG-producing strains previously identified as P. fluorescens into distinct species, now recognized as subgroups. These include Pseudomonas protegens, Pseudomonas brassicacearum, Pseudomonas kilonensis, and Pseudomonas thivervalensis frontiersin.orgnih.gov. These species are all part of the 'P. fluorescens' group and are significant producers of 2,4-DAPG frontiersin.orgnih.gov.

Pseudomonas protegens : This species is a characteristic producer of 2,4-DAPG and another antimicrobial compound, pyoluteorin wikipedia.org. Many strains of P. protegens, including the well-studied strain Pf-5, were previously classified as P. fluorescens wikipedia.org.

Pseudomonas brassicacearum : Strains of this species, such as Q8r1-96, are known to produce 2,4-DAPG and play a crucial role in the suppression of take-all disease of wheat apsnet.org. P. brassicacearum LBUM300 produces both 2,4-DAPG and hydrogen cyanide, which contribute to its biocontrol capabilities against bacterial canker of tomato asm.orgasm.orgnih.gov.

Pseudomonas kilonensis : This species is also a documented producer of 2,4-DAPG frontiersin.orgnih.gov. Genetically related strains of P. kilonensis have been isolated from grassland soil and confirmed as DAPG producers asm.orgnih.gov.

Pseudomonas thivervalensis : Research has identified P. thivervalensis as a species that includes 2,4-DAPG-producing strains frontiersin.orgnih.gov.

| Microbial Producer | Key Research Findings |

| Pseudomonas fluorescens | Responsible for the natural suppression of take-all disease of wheat through the production of 2,4-DAPG nih.gov. Strain VSMKU3054 effectively manages tomato bacterial wilt mdpi.comresearchgate.net. |

| Pseudomonas protegens | Characteristically produces both 2,4-DAPG and pyoluteorin, contributing to its broad biocontrol activity wikipedia.org. |

| Pseudomonas brassicacearum | Strain Q8r1-96 is a key player in the suppression of take-all in wheat apsnet.org. Strain LBUM300 utilizes both 2,4-DAPG and hydrogen cyanide for disease control asm.orgasm.orgnih.gov. |

| Pseudomonas kilonensis | Confirmed as a producer of 2,4-DAPG, with strains isolated from grassland environments frontiersin.orgnih.govasm.orgnih.gov. |

| Pseudomonas thivervalensis | Identified as a species containing strains that synthesize 2,4-DAPG frontiersin.orgnih.gov. |

Pseudomonas protegens Pf-5

Pseudomonas protegens strain Pf-5, originally isolated from the root surface of a cotton plant, is a well-characterized biocontrol agent that produces a diverse array of secondary metabolites, including 2,4-DAPG . This strain was previously classified as P. fluorescens wikipedia.org. The production of 2,4-DAPG, along with other antibiotics like pyoluteorin, is crucial for the biocontrol activity of Pf-5 against various plant pathogens frontiersin.orgnih.gov. Studies have demonstrated that both 2,4-DAPG and pyoluteorin are major contributors to the ability of P. protegens Pf-5 to control gray mold disease caused by Botrytis cinerea in cannabis frontiersin.orgnih.govnih.gov.

| Strain | Isolation Source | Key Produced Compounds |

| Pseudomonas protegens Pf-5 | Cotton root surface | This compound, Pyoluteorin, Hydrogen cyanide, Pyochelin, Pyoverdine, Pyrrolnitrin |

Pseudomonas gingeri

The production of 2,4-DAPG has also been documented in Pseudomonas gingeri. A study investigating the distribution of the phl biosynthetic gene cluster among Pseudomonas species found that P. gingeri is among the species that harbor these genes and have the capacity to produce 2,4-DAPG frontiersin.orgnih.gov. This finding expanded the known phylogenetic diversity of 2,4-DAPG-producing pseudomonads frontiersin.orgnih.gov.

Pseudomonas sp. OT69

Interestingly, the ability to produce 2,4-DAPG is not restricted to the 'P. fluorescens' group. Research has shown that Pseudomonas sp. OT69, a bacterium that falls outside of this group, also possesses the genetic machinery for 2,4-DAPG synthesis and is a confirmed producer frontiersin.orgnih.gov. This discovery was significant as it demonstrated that the genetic trait for 2,4-DAPG production is more broadly distributed among the Pseudomonas genus than previously thought, suggesting multiple independent acquisitions of the biosynthetic genes frontiersin.orgnih.gov.

Pseudomonas chlororaphis

Pseudomonas chlororaphis is another species within the Pseudomonas genus that has been identified as a producer of 2,4-DAPG. A study isolating and characterizing this antibiotic from fluorescent pseudomonads reported that P. chlororaphis isolate PA23 produced 2,4-DAPG and exhibited strong inhibitory action against the plant pathogen Pythium aphanidermatum researchgate.net.

Pseudomonas aurantiaca

Isolates of Pseudomonas aurantiaca, found in a symbiotic relationship with plant roots in Ukraine, have been reported to produce 2,4-DAPG. This production is linked to the control of the fungal pathogen Fusarium oxysporum wikipedia.org.

Lysobacter gummosus

The genus Lysobacter is recognized for its production of novel antibiotics and extracellular enzymes wikipedia.org. Notably, Lysobacter gummosus has been identified as a producer of 2,4-DAPG. This bacterium was discovered on the skin of redback salamanders, where it produces the compound, which is known to inhibit the growth of certain pathogenic fungi wikipedia.org. While many studies focus on the bacteriolytic and proteolytic enzymes of L. gummosus, this specific production of 2,4-DAPG highlights its role in diverse ecological niches beyond the soil and rhizosphere nih.govresearchgate.net.

Betaproteobacteria Genera (C. vaccinii, Pseudogulbenkiania ferrooxidans)

The genetic blueprint for 2,4-DAPG synthesis, known as the phl biosynthetic gene cluster, has been identified outside of the Pseudomonas genus, including in several Betaproteobacteria nih.gov. This discovery challenges the long-held view that DAPG production was confined to a narrow group of fluorescent pseudomonads frontiersin.orgnih.gov.

Chromobacterium vaccinii : Research has uncovered the DAPG biosynthetic cluster in strains of Chromobacterium vaccinii isolated from aquatic environments in Brazil researchgate.netnih.govresearcher.lifeusda.gov. While wild-type cultures produced only trace amounts of the compound, the functionality of the gene cluster was confirmed through its expression in Escherichia coli researchgate.netnih.govusda.govnih.gov. Phylogenetic analysis suggests that the gene cluster was likely acquired by the Chromobacterium genus through a horizontal gene transfer event from a member of the Pseudomonas fluorescens group nih.govresearcher.lifenih.gov.

Pseudogulbenkiania ferrooxidans : The presence of the phl biosynthetic gene cluster has also been reported in Pseudogulbenkiania ferrooxidans EGD-HP2, further demonstrating that the capability for 2,4-DAPG synthesis exists within the Betaproteobacteria class nih.gov.

Global Distribution and Environmental Prevalence

Cosmopolitan Occurrence of this compound-Producing Pseudomonads

Bacteria that produce 2,4-DAPG, particularly fluorescent Pseudomonas spp., are not restricted to specific geographical locations. They have been isolated from soils and plant rhizospheres across the globe, exhibiting a cosmopolitan distribution frontiersin.orgnih.gov. The gene responsible for the key step in its synthesis, phlD, has been used as a genetic marker to identify these bacteria in diverse environments, confirming their worldwide presence core.ac.uk. This wide distribution underscores their ecological importance in various ecosystems frontiersin.orgnih.gov.

Prevalence in Rhizosphere Ecosystems

Producers of 2,4-DAPG are particularly prevalent in the rhizosphere, the zone of soil directly influenced by plant roots. Fluorescent Pseudomonas spp. that produce this antibiotic are considered ecologically significant in this niche, where they can contribute to the suppression of plant pathogens asm.orgasm.orgnih.gov.

Studies have shown that these bacteria are often found in higher numbers in the rhizosphere compared to the surrounding bulk soil. For instance, an investigation of the maize rhizosphere found numerous DAPG-producing isolates on the roots and in rhizosphere soil, but none were detected in non-rhizosphere soil samples from the same location nih.gov. The frequency of these producers can vary significantly, constituting between 0.35% and 17% of the total Pseudomonas population in some grassland soils asm.orgasm.orgnih.gov. The specific plant species also influences the population size, with crops like lentil and sugar beet supporting higher densities than crops such as lily or oat oup.comapsnet.org.

| Ecosystem/Host | Finding | Source(s) |

|---|---|---|

| Maize Rhizosphere | DAPG producers were isolated from roots and rhizosphere soil at all stages of plant growth, but not from non-rhizosphere soil. | nih.gov |

| Grassland Soil | DAPG producers can constitute 0.35% to 17% of the culturable Pseudomonas population. | asm.org |

| Various Crops (Field Study) | Population densities of indigenous DAPG producers varied by crop, with lentil supporting high densities (log 5.9 CFU/g root) and oat supporting low densities (log 3.5 CFU/g root). | apsnet.org |

| Wheat, Sugar Beet, Potato, Lily | Wheat, sugar beet, and potato supported relatively high rhizosphere populations (5 × 10⁴ to 1 × 10⁶ CFU/g root), while lily was the least supportive. | oup.com |

Soil Suppressiveness to Plant Diseases Associated with this compound Producers

Soils that naturally suppress the growth of plant pathogens, known as "suppressive soils," often harbor high populations of 2,4-DAPG-producing bacteria. A classic example is the phenomenon of "take-all decline" (TAD), where soils become suppressive to the take-all fungus (Gaeumannomyces graminis var. tritici) after continuous wheat monoculture core.ac.ukapsnet.org.

Research has demonstrated a direct link between the population density of 2,4-DAPG-producing Pseudomonas spp. and the level of disease suppression. In TAD soils from both Washington State and the Netherlands, populations of these bacteria are consistently at or above the threshold density required to control the disease, which is approximately 10⁵ colony-forming units (CFU) per gram of root apsnet.orgresearchgate.netapsnet.org. In contrast, soils conducive to the disease have populations below this threshold apsnet.orgapsnet.org. The introduction of 2,4-DAPG-producing strains into conducive soils can restore disease suppression, and conversely, the use of mutants unable to produce 2,4-DAPG fails to provide control, confirming the compound's crucial role researchgate.netapsnet.org.

| Soil Type | Typical Population Density (CFU/g root) | Disease Outcome | Source(s) |

|---|---|---|---|

| Take-All Decline (Suppressive) Soil | ≥ 10⁵ | Take-all disease is suppressed. | apsnet.orgresearchgate.netapsnet.org |

| Take-All Conducive Soil | < 10⁵ | Take-all disease is prevalent. | apsnet.orgapsnet.org |

| Conducive Soil + Introduced DAPG Producers | Populations raised to suppressive levels. | Disease control is established. | researchgate.netapsnet.org |

Microbial Ecology and Population Dynamics of this compound Producers

The abundance and genetic diversity of 2,4-DAPG-producing populations are not static; they are shaped by complex interactions with the host plant, other microorganisms, and the environment. The genotypic diversity within these populations is significant and can be exploited to enhance their effectiveness in agricultural applications apsnet.org.

The host plant plays a critical role in modulating the population dynamics of these bacteria. Different plant species, and even different cultivars of the same species, can select for specific genotypes of 2,4-DAPG producers oup.comapsnet.org. For example, in mixed inoculation studies, the outcome of competition between different Pseudomonas strains varied depending on whether the host crop was wheat or pea apsnet.org. The plant's developmental stage also influences the microbial community. In maize, the frequency of DAPG producers was very low in the early stages of plant growth but increased over time, with the genetic diversity of the bacterial population also shifting as the plant aged nih.govnih.gov. This dynamic relationship highlights a sophisticated interplay between the plant host and its associated microbial community.

| Plant Growth Stage | Frequency of PhlD+ Isolates on Roots (%) | Frequency of PhlD+ Isolates in Rhizosphere Soil (%) | Source(s) |

|---|---|---|---|

| Stage 1 (Seedling) | 1.3 | 0.6 | nih.gov |

| Stage 2 (Vegetative) | 14.1 | 10.3 | nih.gov |

| Stage 3 (Tasseling) | 25.0 | 15.4 | nih.gov |

| Stage 4 (Milk Ripe) | 16.7 | 12.8 | nih.gov |

| Stage 5 (Senescence) | 19.2 | 7.1 | nih.gov |

Quantification Methods for this compound Producers in Environmental Samples

Accurately quantifying the populations of this compound (2,4-DAPG)-producing bacteria in environmental samples is crucial for understanding their ecological significance and potential for biocontrol. Several molecular and microbiological techniques have been developed for this purpose, each with its own advantages and limitations.

PCR-based Techniques (e.g., phlD-specific PCR, real-time PCR)

Polymerase chain reaction (PCR)-based methods targeting the phlD gene, a key gene in the 2,4-DAPG biosynthesis pathway, are widely used for the detection and quantification of producing strains. The phlD gene is considered a reliable marker as its presence is strongly correlated with the ability to produce 2,4-DAPG.

A real-time PCR assay using SYBR green has been developed to quantify populations of phlD+ Pseudomonas fluorescens in soil and the rhizosphere. nih.govnih.govasm.org This culture-independent method allows for the direct determination of population densities and the composition of different genotypes of 2,4-DAPG producers from environmental samples. nih.govnih.govasm.org The detection limits for this real-time PCR assay have been reported to be between 60 to 600 femtograms (fg) of genomic DNA from pure cultures, which corresponds to approximately 8 to 80 colony-forming units (CFU). nih.govnih.govasm.org For DNA extracted from plant root washes, the detection limit is slightly higher, ranging from 600 fg to 6.0 picograms (pg), equivalent to about 80 to 800 CFU. nih.govnih.govasm.org

Primers have been designed and PCR conditions optimized to specifically amplify the phlD gene from various genotypes of phlD+ P. fluorescens. nih.govnih.govasm.org For instance, specific primers have been successfully used to amplify a 629-base pair fragment of the phlD gene. mdpi.com Standard curves relating the threshold cycle (CT) values to the number of phlD gene copies are generated using purified genomic DNA to allow for quantification. nih.govnih.govasm.org Studies have demonstrated a significant linear relationship between population densities detected by real-time PCR and those determined by a phlD-specific PCR-based dilution endpoint assay. nih.govnih.gov

Colony Hybridization

Colony hybridization is another established method for identifying and enumerating 2,4-DAPG-producing bacteria. nih.govnih.gov This technique involves transferring bacterial colonies from an agar plate to a membrane, followed by hybridization with a labeled DNA probe specific to the phlD gene. nih.govwikipedia.org Colonies containing the target gene will bind to the probe and can be subsequently detected.

This method is often used in conjunction with a confirmatory PCR step to verify the presence of the phlD gene in the hybridized colonies. nih.govnih.govasm.org While effective, colony hybridization can sometimes overestimate the actual densities of certain strains, necessitating the additional PCR confirmation for accurate estimations. apsnet.org The strength of the hybridization signal can also vary between different genotypes of 2,4-DAPG producers. apsnet.org

Whole-Cell Biosensors for Detection

Whole-cell biosensors represent a novel approach for the detection of 2,4-DAPG and the bacteria that produce it. asm.orgnih.gov These biosensors are engineered microorganisms that produce a detectable signal, such as light or a color change, in the presence of 2,4-DAPG. asm.orgresearchgate.net

A whole-cell biosensor has been constructed using a phlF response module, which is a transcriptional regulator that is specifically induced by 2,4-DAPG. asm.orgnih.govresearchgate.net This response module is coupled with reporter genes like lacZ (encoding β-galactosidase) or lux genes (encoding luciferase), which produce a measurable output. asm.orgnih.govresearchgate.net Such biosensors have demonstrated high specificity and sensitivity, with a detection limit in the low nanomolar range (greater than 20 nM), which is comparable to the levels of 2,4-DAPG found in rhizosphere samples. asm.orgnih.govresearchgate.netresearchgate.net

An advantage of whole-cell biosensors is their ability to detect 2,4-DAPG produced by a broader range of bacterial species, not just those targeted by specific PCR primers. asm.orgnih.gov They can facilitate the isolation of novel 2,4-DAPG-producing bacteria and provide insights into the population dynamics of these producers in natural environments. asm.orgnih.gov

Terminal Restriction Fragment Length Polymorphism (T-RFLP)

Terminal Restriction Fragment Length Polymorphism (T-RFLP) is a culture-independent molecular technique that has been adapted to study the diversity of 2,4-DAPG-producing pseudomonads. nih.gov This method is based on the analysis of the phlD gene.

In this technique, the phlD gene is amplified by PCR using a fluorescently labeled primer. The resulting PCR products are then digested with a set of restriction enzymes, which cut the DNA at specific recognition sites. nih.gov This process generates terminal restriction fragments (T-RFs) of different lengths, which are specific to different genotypes. nih.gov

A T-RFLP method has been developed to identify six main groups of 2,4-DAPG-producing pseudomonads in environmental samples. nih.gov This method has a detection limit of 5x10^3 CFU/g for P. fluorescens strain F113 and 5x10^4 CFU/g for strain CHA0 in rhizosphere samples. nih.gov The phlD-T-RFLP method has been shown to be a rapid and reliable tool for detecting these six main groups of DAPG-producers with an improved detection limit compared to other methods like denaturing gradient gel electrophoresis (DGGE). nih.gov

Genotypic and Phenotypic Diversity of this compound-Producing Strains

Strains of fluorescent Pseudomonas spp. that produce 2,4-DAPG exhibit considerable genotypic and phenotypic diversity. apsnet.org This diversity is a valuable resource for selecting effective biocontrol agents. nih.govasm.orgasm.org

Genotypic diversity has been extensively studied using various molecular techniques. Restriction Fragment Length Polymorphism (RFLP) analysis of the phlD gene has been used to classify 2,4-DAPG-producing isolates into different genotypes. apsnet.org These genotypes, designated with letters such as A, B, D, I, etc., have been shown to correlate with clusters defined by other genomic fingerprinting methods like BOX-PCR. nih.gov This indicates that the phlD gene is a useful marker for assessing the genetic diversity and population structure of these bacteria. apsnet.org At least 22 different genotypes have been identified to date. nih.gov

Random Amplified Polymorphic DNA (RAPD) analysis is another PCR-based fingerprinting method used for the genotypic characterization of 2,4-DAPG-producing Pseudomonas spp. nih.govnih.govasm.orgasm.org In one study of indigenous 2,4-DAPG-producing Pseudomonas spp. from the roots of wheat, RAPD analysis identified 16 different groups among 101 isolates. nih.govasm.orgasm.org

Multilocus sequence analysis of housekeeping genes has led to the classification of 2,4-DAPG producers into six main phylogenetic groups (A-F). frontiersin.org These groups belong to the "P. corrugata" and "P. protegens" subgroups within the "P. fluorescens" group. frontiersin.org However, recent findings suggest that 2,4-DAPG-producing Pseudomonas populations form a polyphyletic group, with the ability to produce this compound found in species outside the "P. fluorescens" group and possibly even in other bacterial genera. frontiersin.orgresearchgate.net

Phenotypically, these strains can differ in their root-colonizing ability, which is a critical trait for a successful biocontrol agent. nih.govasm.orgasm.org For example, P. fluorescens strain Q8r1-96, representing a dominant genotype in take-all decline soils, has demonstrated superior root-colonizing capabilities compared to other genotypically different 2,4-DAPG-producing strains. nih.govasm.orgasm.org This superior rhizosphere competence is not necessarily related to the in situ levels of 2,4-DAPG production. nih.govasm.orgasm.org

Factors Influencing Population Dynamics in the Rhizosphere

The population dynamics of 2,4-DAPG-producing bacteria in the rhizosphere are influenced by a variety of biotic factors, including the host plant, interactions with other microorganisms, and the presence of plant pathogens.

The host plant genotype plays a significant role in shaping the population densities of 2,4-DAPG producers. apsnet.orgapsnet.orgresearchgate.net Different plant species and even different cultivars of the same species can support varying population levels of these bacteria. apsnet.orgapsnet.orgresearchgate.net For instance, in one study, lentil and oat were found to support the highest and lowest densities of indigenous 2,4-DAPG producers, respectively. apsnet.orgapsnet.orgresearchgate.net The composition of root exudates, which changes with the stage of plant development, is a key factor in selecting for specific bacterial genotypes in the rhizosphere. nih.gov

Interactions among different genotypes of 2,4-DAPG-producing Pseudomonas fluorescens can also influence their population dynamics. oup.comapsnet.org When introduced together into the rhizosphere, the outcome of the competitive interactions can vary depending on the host crop. apsnet.orgapsnet.orgresearchgate.net For example, in the wheat rhizosphere, P. fluorescens strain F113 was found to be more competitive than strain Q8r1-96 in mixed inoculation studies, while no significant difference was observed on pea. apsnet.orgapsnet.orgresearchgate.net

The presence of plant pathogens can also impact the expression of 2,4-DAPG biosynthetic genes. nih.govapsnet.org Root infection by the pathogen Pythium ultimum has been shown to stimulate the expression of the phlA gene, which is involved in 2,4-DAPG synthesis, in both cucumber and maize. nih.govapsnet.org This suggests that 2,4-DAPG-producing bacteria may increase their antibiotic production in response to the presence of a pathogen.

The age of the plant also has a significant effect on the expression of 2,4-DAPG biosynthetic genes. nih.govapsnet.org In maize, the expression of the phlA gene was found to peak 24 hours after the planting of pregerminated seedlings and then decrease to a lower, stable level throughout the subsequent stages of plant growth. nih.govapsnet.org

Biosynthesis of 2,4 Diacetylphloroglucinol

Genetic Basis of 2,4-Diacetylphloroglucinol Biosynthesis

The genetic blueprint for 2,4-DAPG synthesis is encapsulated within a dedicated gene cluster, which houses not only the core biosynthetic genes but also those responsible for regulation, transport, and degradation of the final product.

The biosynthesis of 2,4-DAPG is directed by the phl gene cluster. researchgate.netasm.org. This cluster is a highly conserved genomic region of approximately 6.5 kb found in 2,4-DAPG-producing bacteria. nih.govresearchgate.net. It contains the genes essential for the synthesis of the compound, its transport out of the cell, its regulation, and its subsequent degradation. researchgate.netfrontiersin.org. The core of this cluster is the phlACBD operon, which contains the primary biosynthetic genes. nih.govasm.orgasm.org. This operon is flanked by genes such as phlE, which codes for an efflux protein, and phlF, which encodes a regulatory repressor. nih.govasm.org. The cluster also includes phlG, encoding a hydrolase for 2,4-DAPG degradation; phlH, another transcriptional regulator; and phlI, which encodes a protein whose function has not yet been characterized. researchgate.netasm.orgfrontiersin.org. The organization of these genes allows for coordinated control over the production and concentration of 2,4-DAPG.

Table 1: Genes of the phl Cluster and Their Functions

phlACBDnih.govasm.orgphlEnih.govfrontiersin.orgasm.orgphlFphlfrontiersin.orgasm.orgphlGfrontiersin.orgnih.govphlHphlGasm.orgfrontiersin.orgphlIresearchgate.netfrontiersin.orgThe initial and rate-limiting step in the 2,4-DAPG biosynthetic pathway is catalyzed by the product of the phlD gene. researchgate.netmdpi.com. This gene encodes a type III polyketide synthase (PKS), an enzyme that shows significant homology to chalcone and stilbene synthases found in plants. nih.govasm.orgnih.gov. The PhlD enzyme initiates the synthesis by condensing three molecules of malonyl-CoA to produce the foundational precursor, phloroglucinol. asm.orgillinois.eduuniprot.org. The proposed reaction mechanism involves the formation of a 3,5-diketoheptanedioate intermediate, which subsequently undergoes cyclization and decarboxylation to yield the phloroglucinol ring. mdpi.comnih.gov. While early studies suggested that PhlD might directly produce monoacetylphloroglucinol nih.govasm.org, subsequent research clarified that its product is phloroglucinol. mdpi.comillinois.edu. PhlD exhibits broad substrate specificity in vitro, capable of using C4-C12 aliphatic acyl-CoAs as starter units, though malonyl-CoA is its preferred substrate. nih.govuniprot.org.

Table 2: Kinetic Properties of PhlD Synthase

millinois.eduuniprot.orgcat-1illinois.eduuniprot.orgFollowing the synthesis of the phloroglucinol core, the pathway proceeds with two sequential acetylation steps, which are catalyzed by the protein products of the phlA, phlB, and phlC genes. asm.org. These three proteins assemble into a ternary complex that functions as a unique, cofactor-independent monoacetylphloroglucinol acetyltransferase (MAPG ATase). researchgate.netasm.orgresearchgate.net. This enzyme complex is responsible for the conversion of phloroglucinol into monoacetylphloroglucinol (MAPG), and then the subsequent conversion of MAPG into the final product, this compound. asm.orgfrontiersin.org. The coordinated action of PhlA, PhlB, and PhlC is essential for the complete synthesis of 2,4-DAPG from the phloroglucinol intermediate. nih.govasm.org.

The phlE gene, located downstream of the phlACBD operon, plays a crucial role in transporting 2,4-DAPG out of the bacterial cell. asm.orgfrontiersin.org. It encodes a putative membrane permease that is a member of the major facilitator superfamily (MFS) of transporters. asm.orgasm.orgnih.gov. This efflux pump is believed to be responsible for the extrusion of 2,4-DAPG, preventing the accumulation of potentially toxic intracellular concentrations of the antibiotic. frontiersin.orgresearchgate.net. Experimental disruption of the phlE gene in Pseudomonas fluorescens has been shown to cause a reduction in the amount of 2,4-DAPG produced and also leads to a decreased tolerance of the bacterium to high external concentrations of the compound. nih.gov.

To maintain metabolic balance and control the concentration of a potent antibiotic, producing organisms often possess mechanisms for its degradation. In the case of 2,4-DAPG, this function is carried out by the product of the phlG gene. frontiersin.orgnih.gov. PhlG is a highly specific hydrolase that catalyzes the degradation of 2,4-DAPG. nih.govuniprot.org. The enzymatic reaction involves the cleavage of an acetyl group from 2,4-DAPG, yielding equimolar amounts of the less toxic monoacetylphloroglucinol (MAPG) and acetate. asm.orgnih.gov. The PhlG enzyme exhibits strict substrate specificity, as it does not degrade structurally similar compounds such as MAPG or triacetylphloroglucinol. nih.govnih.gov. This degradation mechanism provides the bacterium with a means to modulate the intracellular levels of 2,4-DAPG. asm.org.

Table 3: Properties of PhlG Hydrolase from P. fluorescens CHA0

nih.govmnih.govnih.govcat-1nih.govnih.govnih.govWhile the functions of most genes within the phl cluster have been elucidated, the role of phlI remains unknown. researchgate.net. This gene is consistently found within the 2,4-DAPG biosynthetic locus in producing organisms and is predicted to encode a hypothetical protein. frontiersin.org. However, its specific contribution to the biosynthesis, regulation, or transport of this compound has not yet been experimentally determined. researchgate.netfrontiersin.org.

Table of Compounds

Regulation of this compound Production

The biosynthesis of this compound (2,4-DAPG), a potent antimicrobial compound produced by some strains of Pseudomonas fluorescens, is a tightly controlled process governed by a complex network of regulatory elements. This intricate regulation ensures that the production of this secondary metabolite, which imposes a significant metabolic burden, is finely tuned to environmental cues and the bacterial cell density. The regulatory mechanisms operate at both transcriptional and post-transcriptional levels, involving pathway-specific regulators and global signaling systems.

Pathway-Specific Transcriptional Regulators (PhlF, PhlH)

Within the 2,4-DAPG biosynthetic gene cluster (phl), two key pathway-specific transcriptional regulators, PhlF and PhlH, play pivotal roles. Both belong to the TetR family of regulators and are essential for modulating the expression of the biosynthetic genes in response to the concentration of 2,4-DAPG and its intermediates nih.govnih.govasm.org.

The PhlF protein functions as a transcriptional repressor of the phlACBD operon, which encodes the core enzymes for 2,4-DAPG synthesis asm.orgnih.govasm.orgasm.org. Located upstream of the phlACBD operon and transcribed in the opposite direction, the phlF gene product directly binds to a specific inverted repeat sequence, known as the phO operator, located in the promoter region of phlA nih.govnih.govasm.orgasm.orgresearchgate.net. This binding impedes the initiation of transcription, effectively shutting down the biosynthetic pathway nih.govacs.org.

Research has shown that this repression is most prominent during the early logarithmic phase of bacterial growth nih.govasm.orgasm.org. The expression of the phlF gene is relatively high during this phase, while the phlACBD operon shows an opposite expression profile nih.govasm.orgasm.org. Interestingly, 2,4-DAPG itself acts as an autoinducer of its own synthesis nih.govnih.gov. It interacts with the PhlF repressor, causing a conformational change that destabilizes the PhlF-phO complex nih.govasm.org. This derepression allows for the transcription of the phlACBD genes and subsequent production of 2,4-DAPG, creating a positive feedback loop researchgate.net. Conversely, other metabolites like salicylate can stabilize the PhlF-phO complex, thereby inhibiting 2,4-DAPG synthesis nih.govasm.org.

PhlH is another TetR-type transcriptional regulator within the phl gene cluster that contributes to the fine-tuning of 2,4-DAPG levels nih.govfrontiersin.org. Unlike PhlF, PhlH does not directly regulate the main biosynthetic operon. Instead, it represses the expression of the phlG gene nih.govnih.govasm.orgnih.gov. The phlG gene encodes a hydrolase that specifically degrades 2,4-DAPG back to its less acetylated precursor, monoacetylphloroglucinol (MAPG) nih.govacs.orgfrontiersin.org.

By controlling the expression of this degradation enzyme, PhlH establishes a negative feedback loop nih.govresearchgate.net. When levels of 2,4-DAPG and MAPG are high, they are thought to interact with PhlH, leading to the derepression of phlG transcription. The subsequent increase in PhlG hydrolase activity reduces the concentration of 2,4-DAPG nih.govnih.gov. This mechanism allows the bacterium to dynamically modulate the metabolic load associated with high levels of antibiotic production and may contribute to its adaptation and survival in the rhizosphere, especially under nutrient-limiting conditions nih.govnih.gov. In-frame deletion of phlH has been shown to cause a drastic decrease in 2,4-DAPG production nih.gov.

Global Regulatory Systems

Beyond the pathway-specific regulators, the production of 2,4-DAPG is also integrated into broader cellular regulatory networks. These global systems allow the bacterium to coordinate the synthesis of secondary metabolites with other physiological processes in response to environmental signals.

A key global regulatory pathway is the GacS/GacA two-component system and the downstream Gac/Rsm signaling cascade, which primarily regulates gene expression at the post-transcriptional level nih.govasm.orgplos.org. The GacS sensor kinase, in response to yet-unidentified environmental signals, autophosphorylates and then transfers the phosphate group to its cognate response regulator, GacA acs.orgnih.govnih.gov.

Activated GacA then functions as a transcriptional activator for several small, non-coding RNAs (sRNAs) nih.govnih.govnih.gov. This cascade is a conserved signal transduction pathway in many Gram-negative bacteria and plays a vital role in regulating the production of a variety of secondary metabolites and virulence factors nih.govnih.gov. Inactivation of the Gac system often leads to a loss of biocontrol ability in Pseudomonas strains plos.org.

The link between the GacS/GacA system and 2,4-DAPG production is mediated by sRNAs and CsrA (Carbon Storage Regulator) family proteins nih.gov. In Pseudomonas, these proteins are typically named Rsm (Regulator of Secondary Metabolites), with RsmA and RsmE being prominent examples asm.orgnih.govwikipedia.org. These small RNA-binding proteins act as translational repressors nih.govnih.govresearchgate.net. They bind to specific sequences, often overlapping the ribosome-binding site, on target messenger RNAs (mRNAs), thereby blocking translation nih.govnih.gov. The phlA mRNA is one of the targets of RsmA and RsmE nih.govnih.gov.

The GacA-activated sRNAs, such as RsmX, RsmY, and RsmZ, contain multiple high-affinity binding sites for RsmA and RsmE nih.govnih.govnih.govwikipedia.org. By sequestering these repressor proteins, the sRNAs relieve the translational repression of target mRNAs, including phlA nih.govnih.govresearchgate.net. This leads to the increased production of the biosynthetic enzymes and, consequently, 2,4-DAPG nih.gov. Therefore, the Gac/Rsm cascade acts as a crucial post-transcriptional switch, integrating environmental signals to control the synthesis of this important antimicrobial compound nih.gov.

Compound Information

Influence of Sigma Factors (RpoS, RpoD, RpoN, PsrA, RpoZ)

The biosynthesis of this compound (2,4-DAPG) is intricately regulated by a variety of sigma factors, which are essential components of the RNA polymerase holoenzyme that recognize specific promoter sequences to initiate transcription. Key sigma factors, including RpoS, RpoD, RpoN, PsrA, and RpoZ, have been shown to play significant roles in modulating the expression of the phl gene cluster, which is responsible for 2,4-DAPG production.

The stationary-phase sigma factor, RpoS (σS or σ38), is a central regulator of stress responses and secondary metabolism in many bacteria. In the context of 2,4-DAPG synthesis, RpoS has been identified as a negative regulator. Studies in Pseudomonas protegens FD6 have demonstrated that a mutation in the rpoS gene leads to a significant increase in the production of 2,4-DAPG. This repressive effect is exerted at both the transcriptional and translational levels. RpoS directly binds to the promoter regions of the phlA and phlG genes, thereby inhibiting the transcription of the phlACBD operon. In Pseudomonas fluorescens 2P24, the production of 2,4-DAPG in an rpoS mutant was observed to increase approximately threefold compared to the wild-type strain.

Conversely, the housekeeping sigma factor, RpoD (σ70), which is responsible for the transcription of most genes during exponential growth, has a positive influence on 2,4-DAPG synthesis. Amplification of the rpoD gene in P. fluorescens has been shown to enhance the production of this antibiotic.

The alternative sigma factor RpoN (σ54) is also involved in the regulation of 2,4-DAPG biosynthesis.

PsrA (Pseudomonas sigma regulator) has been identified as another key regulator that modulates 2,4-DAPG biosynthesis at multiple levels in P. fluorescens 2P24. PsrA acts as a negative regulator by directly binding to the promoter region of the phlA gene, thereby repressing its transcription. Inactivation of psrA results in a significant increase in 2,4-DAPG production. Furthermore, PsrA indirectly influences 2,4-DAPG synthesis by activating the expression of RpoS, which in turn induces the expression of the RNA-binding protein RsmA, a post-transcriptional repressor of phlA.

The omega subunit of RNA polymerase, encoded by the rpoZ gene, also plays a regulatory role. In P. fluorescens 2P24, RpoZ positively regulates the expression of the phlA gene at the transcriptional level. It has also been shown to positively regulate the transcription of rpoS.

Table 1: Influence of Sigma Factors on 2,4-DAPG Biosynthesis

| Sigma Factor | Gene | Organism | Effect on 2,4-DAPG Production | Mechanism of Action |

|---|---|---|---|---|

| RpoS | rpoS | Pseudomonas protegens FD6, Pseudomonas fluorescens 2P24, Pseudomonas fluorescens Pf-5 | Negative | Directly binds to phlA and phlG promoters, inhibiting transcription. |

| RpoD | rpoD | Pseudomonas fluorescens | Positive | Enhances transcription of the phl operon. |

| RpoN | rpoN | Pseudomonas fluorescens | Involved in regulation | The precise mechanism is part of a larger regulatory network. |

| PsrA | psrA | Pseudomonas fluorescens 2P24 | Negative | Directly binds to the phlA promoter to repress transcription and activates rpoS expression. |

| RpoZ | rpoZ | Pseudomonas fluorescens 2P24 | Positive | Positively regulates phlA and rpoS transcription. |

Role of GidA and TrmE in Post-transcriptional Regulation

The proteins GidA and TrmE are involved in the post-transcriptional regulation of 2,4-DAPG biosynthesis. These proteins are known to be involved in the modification of tRNAs, which is crucial for the efficiency and fidelity of protein translation. In Pseudomonas fluorescens 2P24, deletion of either the gidA or trmE gene completely abolishes the production of 2,4-DAPG and its precursors, monoacetylphloroglucinol (MAPG) and phloroglucinol (PG).

While the transcription of the phlA gene is not affected in gidA and trmE mutants, the translation of the phlA and phlD genes is significantly reduced. This indicates that GidA and TrmE positively regulate 2,4-DAPG biosynthesis at the post-transcriptional level. The regulatory effect of GidA and TrmE on 2,4-DAPG production is independent of the Gac/Rsm signaling pathway, a major post-transcriptional regulatory system in Pseudomonas.

Further investigation has shown that the overexpression of PhlD, the enzyme responsible for the synthesis of phloroglucinol, can restore the production of PG and 2,4-DAPG in the gidA and trmE mutants. This suggests that the primary role of GidA and TrmE in this context is to ensure the efficient translation of the phlD mRNA.

Modulation by Citrate (B86180) Synthase GltA

Citrate synthase, encoded by the gltA gene, is a key enzyme in the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle. Recent studies have revealed its role in modulating the biosynthesis of 2,4-DAPG in Pseudomonas fluorescens 2P24. A mutation in the gltA gene leads to a remarkable decrease in the production of 2,4-DAPG. This effect is linked to the expression of the phl biosynthetic genes.

The regulatory effect of GltA appears to be mediated, at least in part, through the RsmA/RsmE regulatory pathway. In the gltA mutant, the protein levels of RsmA, a translational repressor, are higher compared to the wild-type strain. Conversely, the addition of citrate to the growth medium of the wild-type strain results in increased 2,4-DAPG production and decreased levels of RsmA and RsmE. This suggests that citrate, the product of the GltA-catalyzed reaction, may act as an internal signal that coordinates the expression of biocontrol traits with the metabolic state of the cell.

Involvement of BolA Family Protein IbaG and Monothiol Glutaredoxin GrxD

The biosynthesis of 2,4-DAPG is also influenced by the BolA family protein IbaG and the monothiol glutaredoxin GrxD. In Pseudomonas fluorescens 2P24, GrxD positively influences the production of 2,4-DAPG. The mechanism underlying this regulation involves a direct interaction between GrxD and IbaG.

A mutation in the ibaG gene significantly decreases the production of 2,4-DAPG. IbaG is thought to be a global regulator, as its mutation affects the expression of numerous genes. The regulatory effect of IbaG on 2,4-DAPG biosynthesis is linked to the RsmA/RsmE post-transcriptional regulatory system. A mutation in ibaG leads to increased translation of RsmA and RsmE, which in turn represses the translation of the phlA mRNA.

GrxD, a monothiol glutaredoxin, is essential for the biosynthesis of 2,4-DAPG. A mutation in the grxD gene leads to a significant decrease in 2,4-DAPG production. GrxD appears to exert its regulatory effect by influencing the protein levels of RsmA and RsmE, as well as the transcriptional regulator PhlF. The interaction between GrxD and IbaG, and the influence of GrxD on the redox state of IbaG, suggests a regulatory mechanism where GrxD modulates 2,4-DAPG production via IbaG.

Environmental and Metabolic Cues

The production of 2,4-DAPG is highly responsive to various environmental and metabolic signals, allowing the producing organisms to fine-tune its synthesis according to the surrounding conditions.

Carbon and Nitrogen Sources

The availability and type of carbon and nitrogen sources in the environment significantly influence the biosynthesis of 2,4-DAPG. In Pseudomonas fluorescens VSMKU3054, glucose has been identified as a suitable carbon source for maximal growth and antimicrobial activity. For nitrogen sources, tryptone was found to be the most suitable for this strain.

In another study with Pseudomonas sp. strain F113, different carbon sources had varied effects on 2,4-DAPG production. Fructose, sucrose, and mannitol (B672) were found to promote high yields of the antibiotic, while glucose and asparagine did not support its production, even though the bacterial cells remained viable. This highlights the differential regulation of 2,4-DAPG biosynthesis in response to specific carbon sources, which may reflect adaptations to the nutrient availability in different environments.

Table 2: Effect of Carbon and Nitrogen Sources on 2,4-DAPG Production

| Source Type | Source | Organism | Effect on 2,4-DAPG Production |

|---|---|---|---|

| Carbon | Glucose | Pseudomonas fluorescens VSMKU3054 | Suitable for maximal production |

| Carbon | Fructose | Pseudomonas sp. strain F113 | Promotes high yields |

| Carbon | Sucrose | Pseudomonas sp. strain F113 | Promotes high yields |

| Carbon | Mannitol | Pseudomonas sp. strain F113 | Promotes high yields |

| Carbon | Glucose | Pseudomonas sp. strain F113 | No production observed |

| Nitrogen | Tryptone | Pseudomonas fluorescens VSMKU3054 | Most suitable for maximal production |

| Nitrogen | Asparagine | Pseudomonas sp. strain F113 | No production observed |

Temperature

Temperature is a critical environmental factor that affects the production of 2,4-DAPG. In Pseudomonas fluorescens VSMKU3054, the optimal temperature for both growth and antimicrobial activity was found to be 37°C. In another study with Pseudomonas sp. strain F113, the optimal temperature for 2,4-DAPG production was determined to be around 12°C, with negligible production occurring at 37°C, despite the cells remaining viable. In engineered E. coli designed to produce 2,4-DAPG, the effect of temperature on production has also been investigated, with experiments conducted at various temperatures to optimize yield. These findings indicate that the optimal temperature for 2,4-DAPG biosynthesis can vary between different bacterial strains.

Autoinduction and Feedback Regulation

The biosynthesis of this compound (2,4-DAPG) in certain strains of Pseudomonas fluorescens is a tightly controlled process, significantly influenced by autoinduction and feedback regulation mechanisms. This intricate system allows the bacterium to modulate the production of this key antimicrobial metabolite in response to its own population density and environmental cues.

A central element in this regulation is the phl gene cluster, which contains the biosynthetic genes (phlACBD) and regulatory genes, including phlF. asm.orgnih.gov The protein product of phlF is a transcriptional repressor belonging to the TetR family of regulators. nih.govnih.gov PhlF binds to the promoter region of the phlA gene, the first gene in the biosynthetic operon, thereby blocking its transcription and inhibiting the production of 2,4-DAPG. nih.gov

The process of autoinduction is initiated by 2,4-DAPG itself. When the extracellular concentration of 2,4-DAPG reaches a certain threshold, it acts as a signaling molecule, or autoinducer. nih.gov It binds to the PhlF repressor protein, causing a conformational change that releases PhlF from the phlA promoter. nih.gov This derepression allows for the transcription of the phlACBD operon, leading to a rapid increase in 2,4-DAPG synthesis. nih.gov This positive feedback loop ensures that 2,4-DAPG is produced efficiently once a sufficient bacterial population density is established. asm.org

In addition to this positive feedback, negative feedback regulation also plays a crucial role in maintaining homeostatic balance and preventing the over-accumulation of 2,4-DAPG. asm.orgnih.gov This is mediated by another set of genes within the cluster, phlH and phlG. nih.gov PhlH, like PhlF, is a TetR-family transcriptional regulator. nih.gov It represses the expression of the phlG gene, which encodes a hydrolase enzyme capable of degrading 2,4-DAPG. nih.gov The end product, 2,4-DAPG, and its precursor, monoacetylphloroglucinol (MAPG), can act as signaling molecules that modulate the binding of PhlH to its target DNA sequence. nih.gov This interaction derepresses the transcription of phlG, leading to the production of the PhlG hydrolase, which in turn breaks down 2,4-DAPG. nih.gov This negative feedback mechanism allows the bacterium to fine-tune the levels of 2,4-DAPG, dynamically modulating the metabolic load associated with its production and potentially contributing to better adaptation in the rhizosphere. nih.gov

Table 1: Key Regulatory Components in 2,4-DAPG Biosynthesis

| Gene/Protein | Type | Function | Effector Molecule(s) |

|---|---|---|---|

| phlF | Transcriptional Repressor (TetR family) | Represses transcription of the phlACBD biosynthetic operon. | 2,4-DAPG (inducer) |

| phlH | Transcriptional Repressor (TetR family) | Represses transcription of the phlG degradation gene. | 2,4-DAPG, MAPG (inducers) |

| phlG | Hydrolase | Catalyzes the degradation of 2,4-DAPG. | N/A |

Influence of Other Bacterial Metabolites (e.g., Pyoluteorin, Salicylate)

The production of 2,4-DAPG is not only self-regulated but is also subject to influence from other secondary metabolites produced by the same bacterium or by different microbial species co-inhabiting the rhizosphere. This cross-regulation allows bacteria to adapt their metabolic output in a complex, competitive environment. Metabolites such as pyoluteorin and salicylate have been shown to be potent repressors of 2,4-DAPG biosynthesis. asm.orgnih.gov

In strains like Pseudomonas fluorescens CHA0, which produce both 2,4-DAPG and pyoluteorin, a complex interplay exists. nih.gov Pyoluteorin strongly represses the synthesis of 2,4-DAPG. asm.orgasm.org This repression is mediated through the same regulatory protein, PhlF, that is involved in autoinduction. asm.org Pyoluteorin can act as a signaling molecule that enhances the binding of the PhlF repressor to the phlA promoter, thereby antagonizing the derepressing effect of 2,4-DAPG and shutting down the biosynthetic pathway. asm.orgnih.gov Furthermore, pyoluteorin can also bind to the PhlH transcriptional repressor, leading to the derepression of the phlG gene and subsequent degradation of 2,4-DAPG. asm.orgresearchgate.net This dual action of negatively regulating synthesis and positively regulating degradation makes pyoluteorin an effective modulator of 2,4-DAPG levels. asm.org

Salicylate, another bacterial metabolite, also functions as a strong repressor of 2,4-DAPG production. asm.orgnih.gov Similar to pyoluteorin, salicylate exerts its effect through the PhlF repressor. asm.org It interferes with the autoinduction by 2,4-DAPG, ensuring that the phl operon remains repressed even in the presence of the autoinducer. asm.org This mechanism allows the bacterium to prioritize certain metabolic pathways over others in response to specific environmental or chemical signals. asm.org The ability of these external metabolites to override the positive autoinduction loop provides a sophisticated mechanism for the bacterium to maintain a homeostatically balanced production of extracellular compounds. asm.org

Table 2: Effect of External Metabolites on 2,4-DAPG Regulation

| Metabolite | Producing Organism(s) | Effect on 2,4-DAPG Synthesis | Regulatory Target(s) |

|---|---|---|---|

| Pyoluteorin | Pseudomonas spp. | Strong Repression | PhlF (enhances repression), PhlH (induces degradation) |

Exudates from Fungal Hyphae and Plant Roots

The rhizosphere is a dynamic environment where microbial activity is heavily influenced by chemical signals released from plant roots and associated microorganisms, including fungi. These exudates can significantly impact the biosynthesis of bacterial secondary metabolites like 2,4-DAPG.

Plant root exudates contain a complex mixture of compounds, including sugars, amino acids, and secondary metabolites, that can shape the microbial community at the root-soil interface. nih.govnih.gov The composition of these exudates can influence the expression of bacterial genes, including those responsible for antibiotic production. While specific components of root exudates that universally trigger 2,4-DAPG production are still being fully elucidated, it is known that the interaction between 2,4-DAPG-producing bacteria and the host plant root system is intimate. apsnet.org The antibiotic itself can alter root architecture, inhibiting primary root growth and stimulating the production of lateral roots, which suggests a complex feedback system between the plant and the bacterium. apsnet.org This modulation of root development could, in turn, alter the profile of root exudates, further influencing bacterial metabolism.

Mechanisms of Action of 2,4 Diacetylphloroglucinol

Antagonistic Mechanisms Against Phytopathogens

2,4-Diacetylphloroglucinol (2,4-DAPG), a phenolic compound produced by some strains of Pseudomonas fluorescens, exhibits significant antagonistic activity against a wide range of plant pathogens. oup.commdpi.com Its efficacy stems from a variety of mechanisms that directly impact the viability and proliferation of these pathogens. This article will focus on the direct antimicrobial activities of 2,4-DAPG, particularly against fungi and oomycetes.

The antimicrobial action of 2,4-DAPG is multifaceted, targeting fundamental cellular processes and structures in phytopathogens. nih.govnih.gov This broad-spectrum activity makes it a potent agent in the biological control of plant diseases. nih.gov

2,4-DAPG is particularly effective against a variety of fungal and oomycete plant pathogens. nih.govnih.gov Its modes of action against these organisms are diverse and include disruption of cellular membranes, inhibition of growth, effects on reproductive structures, and interference with biofilm formation. nih.govresearchgate.netapsnet.org

####### 4.1.1.1.1. Membrane Disruption and Permeabilization

A primary mechanism of 2,4-DAPG's antifungal and anti-oomycete activity is the disruption and permeabilization of the plasma membrane. nih.govnih.gov This action compromises the integrity of the cell, leading to leakage of intracellular contents and ultimately, cell death. nih.govnih.gov

Transmission electron microscopy studies have revealed that 2,4-DAPG induces significant alterations in the hyphal tips of the oomycete Pythium ultimum. These changes include the proliferation, retraction, and disruption of the plasma membrane, leading to vacuolization and the disintegration of cellular contents. apsnet.orgapsnet.org The antifungal action of 2,4-DAPG is also associated with affecting the permeability of cellular structures, which can lead to H⁺-ATPase malfunction and the disruption of mitochondrial respiration. nih.govresearchgate.netnih.gov In the fungus Aspergillus fumigatus, a derivative of 2,4-DAPG, 2,4-diproylphloroglucinol (DPPG), has been shown to reduce membrane fluidity and increase the leakage of cellular contents. nih.gov

| Pathogen | Observed Effect on Membrane | Reference |

| Pythium ultimum | Proliferation, retraction, and disruption of the plasma membrane in hyphal tips. | apsnet.orgapsnet.org |

| Candida albicans | Affects permeability of cellular structures, leading to H⁺-ATPase malfunction. | nih.govresearchgate.netnih.gov |

| Aspergillus fumigatus | Reduced membrane fluidity and increased leakage of cellular contents (by DPPG). | nih.gov |

####### 4.1.1.1.2. Inhibition of Mycelial Growth

2,4-DAPG effectively inhibits the mycelial growth of a broad range of fungi and oomycetes. apsnet.orgnih.gov The concentration required for complete inhibition varies depending on the pathogen. For instance, the mycelial growth of Pythium ultimum var. sporangiiferum is completely inhibited at a 2,4-DAPG concentration of 32 µg/ml. apsnet.org The minimal inhibitory concentrations (MICs) for various Pythium species range from 8 to over 300 µg/ml. apsnet.org In the case of Aspergillus fumigatus, a derivative of 2,4-DAPG known as DPPG significantly inhibits the spread of fungal mycelium in a dose-dependent manner. nih.gov

Table 1: Inhibitory Concentrations of 2,4-DAPG on Mycelial Growth of Various Pythium Species

| Pythium Species | Isolate | Origin | EC50 (µg/ml)¹ | MIC (µg/ml)² |

| P. aphanidermatum | 311–PPO | Cucumber | 36 | 48 |

| P. aristosporum | CBS 263.38 | Wheat | 20 | 32 |

| P. deliense | V1–PPO | Cucumber | >300 | >300 |

| P. intermedium | 294–LBO | Lily | 36 | 56 |

| P. irregulare | ATCC 1120 | Wheat | 28 | 48 |

| P. macrosporum | 111–LBO | Lily | 20 | 40 |

| P. ultimum | P17–LBO | Tulip | 28 | 72 |

| P. ultimum var. sporangiiferum | CBS 219.65 | Wheat | 20 | 32 |

| P. volutum | CBS 699.83 | Wheat | <8 | 8 |

¹EC50: Concentration of 2,4-DAPG necessary to inhibit radial mycelial growth by 50%. ²MIC: Minimal concentration of 2,4-DAPG causing 100% inhibition of mycelial growth. Data sourced from de Souza et al., 2003. apsnet.org

####### 4.1.1.1.3. Effects on Zoosporangia, Zoospores, and Cysts

2,4-DAPG demonstrates significant activity against the various asexual propagules of oomycetes, with sensitivity varying between the different life stages. apsnet.org Mycelium is generally the most resistant structure, followed by zoosporangia, zoospore cysts, and zoospores, which are the most sensitive. apsnet.org

In Pythium ultimum var. sporangiiferum, 2,4-DAPG significantly affects the formation of zoosporangia, with a concentration of 2.0 µg/ml reducing their number by approximately 50%. apsnet.org Zoospores are even more susceptible; at a concentration of 0.8 ng/ml, all zoospores of this species stopped swimming, and about half disintegrated within 20 minutes. apsnet.orgresearchgate.net At a higher concentration of 3.2 ng/ml, disintegration occurred in just 3 minutes. apsnet.org The compound also inhibits zoosporogenesis in the downy mildew pathogen Plasmopara viticola and the damping-off pathogen Aphanomyces cochlioides at a concentration of 5 µg/ml, and impairs zoospore motility at 10 µg/ml. nih.gov

The effect of 2,4-DAPG on the germination of encysted zoospores is more complex. At lower concentrations (up to 2.8 µg/ml), there is no significant effect, while a concentration of 3.2 µg/ml can actually increase germination. apsnet.org However, at concentrations higher than 3.2 µg/ml, the germination of encysted zoospores of Pythium ultimum var. sporangiiferum is significantly decreased. apsnet.org

####### 4.1.1.1.4. Alteration of Biofilm Formation

2,4-DAPG can also interfere with the formation of biofilms by pathogenic fungi. researchgate.netbiorxiv.orgbiorxiv.org For example, it has been shown to reduce the ability of Candida albicans to form biofilms, although complete inhibition is not always achieved. nih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org Cells of C. albicans in an adherent state show reduced susceptibility to 2,4-DAPG compared to their planktonic counterparts. biorxiv.orgbiorxiv.orgbiorxiv.org

Subinhibitory concentrations of 2,4-DAPG have been found to reduce the biofilm formation of both Aspergillus and Fusarium species, as reflected in their biomass and chemical composition. researchgate.net In C. albicans, the antibiofilm action of 2,4-DAPG is associated with a reduction in the cell's surface hydrophobicity and the inhibition of the transition from yeast to hyphal form. nih.govnih.govbiorxiv.org While 2,4-DAPG can reduce the biomass and metabolic activity of C. albicans biofilms, it may not completely eradicate them. biorxiv.org For instance, a concentration of 500 µg/ml halved the biofilm biomass by the 24th hour. biorxiv.orgbiorxiv.org

Table 2: Effects of 2,4-DAPG on Fungal Biofilms

| Organism | Effect | Concentration | Reference |

| Candida albicans | Reduced ability to form biofilms. | Not specified | nih.govnih.govbiorxiv.orgbiorxiv.orgbiorxiv.org |

| Candida albicans | Halved biofilm biomass. | 500 µg/ml | biorxiv.orgbiorxiv.org |

| Aspergillus spp. | Reduced biofilm formation (biomass and chemical composition). | Subinhibitory | researchgate.net |

| Fusarium spp. | Reduced biofilm formation (biomass and chemical composition). | Subinhibitory | researchgate.net |

Direct Antimicrobial Activity

Fungi and Oomycetes

Impact on Secondary Metabolite Production (e.g., Mycotoxins)

This compound has been shown to modulate the production of secondary metabolites in various fungal species, with the effects being notably species-dependent. Research indicates that DAPG can either suppress or enhance the biosynthesis of mycotoxins. For instance, in Aspergillus fumigatus, subinhibitory concentrations of 2,4-DAPG significantly reduced the production of the mycotoxins gliotoxin and fumagillin researchgate.net. Conversely, its application led to an increase in the secretion of proteases and galactosaminogalactan by the same fungus researchgate.net.

Studies on other fungi have revealed a variable response to 2,4-DAPG. While it decreased the production of ochratoxin A in Aspergillus ochraceus, it had the opposite effect on certain Fusarium species, where it increased the output of T-2 toxin and zearalenone researchgate.net. This differential impact underscores the complexity of the interaction between 2,4-DAPG and fungal metabolic pathways.

| Fungal Species | Mycotoxin | Effect of 2,4-DAPG | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Gliotoxin | Decreased | researchgate.net |

| Aspergillus fumigatus | Fumagillin | Decreased | researchgate.net |

| Aspergillus ochraceus | Ochratoxin A | Decreased | researchgate.net |

| Fusarium culmorum | T-2 toxin | Increased | researchgate.net |

| Fusarium sporotrichioides | Zearalenone | Increased | researchgate.net |

Bacteria

The antibacterial activity of 2,4-DAPG involves several distinct mechanisms targeting cellular structures and processes.

Membrane Permeability Changes

A primary mechanism of 2,4-DAPG's antibacterial action is the disruption of the bacterial cell membrane. Studies have demonstrated that 2,4-DAPG rapidly increases membrane permeability in both Gram-positive and Gram-negative bacteria nih.govnih.govdntb.gov.uaresearchgate.net. In experiments with Escherichia coli and Staphylococcus aureus, exposure to 2,4-DAPG led to time-dependent disturbances in the outer membrane and signs of intracellular leakage, respectively nih.govnih.govdntb.gov.uaresearchgate.net. This permeabilizing effect is a key factor in its bactericidal action, particularly in nutrient-poor conditions nih.govnih.gov.

Inhibition of Metabolic Activity in Biofilms

This compound is effective in inhibiting the metabolic activity within mature bacterial biofilms. In studies involving S. aureus and E. coli biofilms, 2,4-DAPG reduced metabolic activity in a concentration-dependent manner nih.govnih.gov. For S. aureus, concentrations of 10 µg/mL or more reduced metabolic activity by 50% nih.govresearchgate.net. In E. coli biofilms, a similar 50% reduction was observed at concentrations between 0.7–19 µg/mL, with 90% inhibition achieved at 38 µg/mL nih.govresearchgate.net. This demonstrates its potential to compromise the viability of bacteria within these protective structures.

| Bacterial Species | 2,4-DAPG Concentration | Inhibition of Metabolic Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus 209P | ≥ 10 µg/mL | ~50% | nih.govresearchgate.net |

| Escherichia coli K12 | 0.7–19 µg/mL | ~50% | nih.govresearchgate.net |

| Escherichia coli K12 | 38 µg/mL | ~90% | nih.govresearchgate.net |

Effects on Quorum Sensing

Beyond direct bactericidal effects, 2,4-DAPG can interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). At subinhibitory concentrations, 2,4-DAPG has been found to lower the biosynthesis of acyl-homoserine lactones (AHLs) in Pectobacterium carotovorum in a dose-dependent manner nih.govnih.govdntb.gov.uaresearchgate.net. This disruption of QS signaling can inhibit the coordinated expression of virulence factors and other collective behaviors in bacterial populations without directly killing the cells nih.govnih.gov.

DNA Damage and ROS Generation

The role of 2,4-DAPG in causing direct DNA damage appears to be secondary to its effects on cell membranes. The use of bacterial biosensors sensitive to DNA-damaging agents did not show a positive response when exposed to 2,4-DAPG, suggesting that its primary bactericidal action is associated with the destruction of bacterial barrier structures nih.govnih.govmdpi.com. However, in a study on Ralstonia solanacearum, exposure to 2,4-DAPG was shown to induce the accumulation of reactive oxygen species (ROS), which in turn led to chromosomal DNA damage and cell membrane oxidation researchgate.netnih.gov. This suggests that the induction of ROS and subsequent DNA damage may be a species-specific mechanism of action.

Nematodes (e.g., Root-Knot Nematode)

The nematicidal activity of this compound varies significantly among different nematode species. Research has shown that 2,4-DAPG is toxic to the adults of the plant-parasitic nematode Xiphinema americanum, with a reported LD₅₀ of 8.3 μg/ml nih.gov. However, its effect on the widely studied root-knot nematode, Meloidogyne incognita, is less pronounced. While 2,4-DAPG was found to decrease the egg hatch of M. incognita, it did not significantly affect the viability of the second-stage juveniles (J2) nih.gov. Furthermore, the compound showed no observed adverse effects on several other tested plant-parasitic and bacterial-feeding nematodes, indicating a selective toxicity profile nih.gov. This highlights that the application of DAPG-producing bacteria for nematode biocontrol might be most effective when targeted toward specific, susceptible nematode species nih.gov.

| Nematode Species | Life Stage | Observed Effect | Reference |

|---|---|---|---|

| Xiphinema americanum | Adult | Toxic (LD₅₀ = 8.3 μg/ml) | nih.gov |

| Meloidogyne incognita | Egg | Decreased hatch | nih.gov |

| Meloidogyne incognita | J2 Juvenile | Viability not affected | nih.gov |

| Caenorhabditis elegans | Egg | Stimulated hatch | nih.gov |

| Caenorhabditis elegans | J1 Juvenile & Adult | Viability not affected | nih.gov |

| Heterodera glycines | Not specified | No observed effect | nih.gov |

| Pratylenchus scribneri | Not specified | No observed effect | nih.gov |

Proton Ionophore Activity

This compound (DAPG) functions as a proton ionophore, a molecule capable of transporting protons across biological membranes. oup.com This activity is central to its primary toxic effect on eukaryotic cells. As a proton ionophore, DAPG can pick up protons from one side of a membrane, such as the mitochondrial inner membrane, and release them on the other side, effectively dissipating the crucial proton gradient. oup.com This action is comparable to that of other known protonophores, like carbonylcyanide m-chlorophenylhydrazone (CCCP), which also stimulate respiration due to their protonophoric activity across the mitochondrial membrane. oup.com The ability of DAPG to act as an efficient proton exchanger is the foundation for its broad-spectrum inhibitory activity. oup.com

Plant-Mediated Effects and Interactions

Induced Systemic Resistance (ISR) in Plants

This compound is a key elicitor of Induced Systemic Resistance (ISR) in plants, a state of heightened defensive capacity against a broad range of pathogens. nih.govfrontiersin.org Produced by beneficial soil bacteria such as Pseudomonas fluorescens, DAPG primes the plant's immune system. nih.gov This systemic resistance is effective against various pathogens, including the necrotrophic fungus Botrytis cinerea and the bacterium Pseudomonas syringae. nih.gov The mechanism of DAPG-induced ISR is largely dependent on the plant's jasmonic acid (JA) and ethylene (ET) signaling pathways. gnu.ac.krresearchgate.net Studies have shown that in mutants where these pathways are compromised, the resistance induced by DAPG is significantly reduced. gnu.ac.kr

Modulation of Plant Hormonal Balance (Auxin Mimicry)

This compound significantly influences plant development by interacting with hormonal signaling pathways, particularly that of auxin. researchgate.netnih.govapsnet.org Its effects on root development, which include the inhibition of primary root growth and the promotion of lateral roots, are characteristic of auxin-like activity, leading to its classification as an auxin-mimetic compound. frontiersin.orgresearchgate.net Research has demonstrated that DAPG can inhibit the activation of auxin-inducible genes. researchgate.netnih.govapsnet.org For instance, in transgenic tobacco, the application of DAPG at concentrations found in the rhizosphere inhibited the activation of an auxin-inducible reporter gene. researchgate.netnih.govapsnet.org This interaction with the auxin-dependent signaling pathway is a key mechanism by which DAPG modulates plant hormonal balance and influences root system architecture. researchgate.netnih.govapsnet.org

Alteration of Root Architecture (Inhibition of Primary Root Growth, Stimulation of Lateral Root Production)

One of the most well-documented effects of this compound on plants is its profound alteration of the root system architecture. researchgate.netnih.govapsnet.org Specifically, DAPG has been shown to inhibit the elongation of the primary root while simultaneously stimulating the formation and growth of lateral roots. researchgate.netnih.govapsnet.orguky.eduallegheny.edu This dual effect was observed in detail in tomato seedlings, where the application of DAPG led to a dose-dependent decrease in primary root length and an increase in the number of lateral roots. researchgate.netnih.gov Furthermore, tomato mutants that are resistant to auxin showed reduced sensitivity to DAPG's effects on root branching and primary root inhibition, providing strong evidence that these morphological changes are mediated through the plant's auxin signaling pathway. researchgate.netnih.govapsnet.org

Table 1: Effect of this compound on Tomato Seedling Root Architecture

| Concentration of DAPG | Effect on Primary Root Growth | Effect on Lateral Root Production |

| Low Concentrations | Inhibition | Stimulation |

| High Concentrations | Strong Inhibition | Stimulation |

Elicitation of Plant Defenses

Beyond its direct antimicrobial properties, this compound plays a crucial role in activating the plant's own defense mechanisms. frontiersin.org This elicitation of plant defenses is a cornerstone of the Induced Systemic Resistance (ISR) it triggers. Upon perception of DAPG, plants upregulate the expression of specific defense-related genes. nih.gov For example, in Arabidopsis thaliana, plants treated with DAPG showed increased transcript levels of PDF1.2 (PLANT DEFENSIN 1.2) and WRKY70, which are key marker genes in the jasmonic acid/ethylene (JA/ET)-dependent defense signaling pathway. nih.gov By activating these signaling cascades, DAPG prepares the plant to more effectively resist subsequent attacks from pathogens. nih.gov

Enhancement of Root Exudation

The secondary metabolite this compound (DAPG), produced by certain soil bacteria such as Pseudomonas fluorescens, has been shown to influence the composition of root exudates, a key factor in the communication and interaction between plants and rhizosphere microorganisms. Research indicates that DAPG can significantly enhance the net efflux of amino acids from plant roots.

One of the proposed mechanisms for this increased exudation is the inhibition of amino acid uptake by the roots. Studies utilizing isotopic labeling have suggested that DAPG may block the reabsorption of amino acids by the root cells. nih.gov This blockage leads to a higher concentration of these compounds in the rhizosphere.

Detailed studies have quantified the impact of DAPG on the exudation of various amino acids from the roots of alfalfa (Medicago sativa). The application of DAPG has been observed to cause a substantial increase in the net efflux of a wide range of amino acids.

Table 1: Effect of this compound on the Net Efflux of Amino Acids from Alfalfa Roots

| Amino Acid | Increase in Net Efflux (%) |

|---|---|

| Alanine | 200 - 2600 |

| Arginine | 200 - 2600 |

| Aspartic acid | 200 - 2600 |

| Glutamic acid | 200 - 2600 |

| Glycine | 200 - 2600 |

| Histidine | 200 - 2600 |

| Isoleucine | 200 - 2600 |

| Leucine | 200 - 2600 |

| Lysine | 200 - 2600 |

| Methionine | 200 - 2600 |

| Phenylalanine | 200 - 2600 |

| Proline | 200 - 2600 |

| Serine | 200 - 2600 |

| Threonine | 200 - 2600 |

| Tyrosine | 200 - 2600 |

| Valine | 200 - 2600 |

Data sourced from studies on alfalfa roots treated with 200 μM this compound over a 3-hour period. nih.gov